m-PEG2-acid

Description

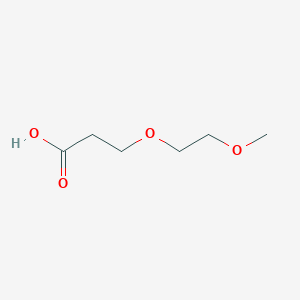

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-4-5-10-3-2-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMXBFIAGYXCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125220-94-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125220-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60587327 | |

| Record name | 3-(2-Methoxyethoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149577-05-9 | |

| Record name | 3-(2-Methoxyethoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of m-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of methoxy(polyethylene glycol)2-acetic acid (m-PEG2-acid), a valuable bifunctional linker used in bioconjugation, drug delivery, and materials science. This document details two primary synthetic routes from the commercially available starting material 2-(2-methoxyethoxy)ethanol, followed by robust purification methodologies.

Introduction

This compound, also known as 2-(2-methoxyethoxy)acetic acid, is a short-chain polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a carboxylic acid functional group. This heterobifunctional structure imparts both hydrophilicity, due to the ethylene glycol units, and a reactive handle for covalent modification. The carboxylic acid can be readily coupled to primary amines using standard carbodiimide chemistry, making it a versatile tool for attaching the PEG spacer to proteins, peptides, small molecules, and nanoparticles.

Synthesis of this compound

The most common and direct approach for the synthesis of this compound is the oxidation of the primary alcohol of 2-(2-methoxyethoxy)ethanol. Two effective oxidation methods are presented here: Jones oxidation and TEMPO-catalyzed oxidation.

Jones Oxidation

Jones oxidation is a robust and widely used method for the oxidation of primary alcohols to carboxylic acids using chromic acid, typically prepared in situ from chromium trioxide and sulfuric acid in acetone.[1][2]

Reaction Scheme:

Caption: Jones oxidation of 2-(2-methoxyethoxy)ethanol.

Materials:

-

2-(2-methoxyethoxy)ethanol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Jones Reagent (2.7 M): In a flask immersed in an ice bath, carefully and slowly add 23 mL of concentrated sulfuric acid to 77 mL of water. To this acidic solution, add 26.7 g of chromium trioxide in small portions with stirring. Allow the solution to warm to room temperature.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (83.2 mmol) of 2-(2-methoxyethoxy)ethanol in 100 mL of acetone. Cool the solution to 0 °C in an ice-water bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. Maintain the reaction temperature below 20 °C during the addition. A color change from orange-red to green will be observed. Continue adding the reagent until the orange color persists, indicating complete oxidation of the alcohol.

-

Quenching: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts is formed.[1]

-

Work-up:

-

Remove the acetone by rotary evaporation.

-

Add 100 mL of water to the residue.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation is a milder and often more selective alternative to chromium-based oxidants. This method utilizes a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl), in a biphasic system.[3][4]

Reaction Scheme:

Caption: TEMPO-catalyzed oxidation of 2-(2-methoxyethoxy)ethanol.

Materials:

-

2-(2-methoxyethoxy)ethanol

-

TEMPO

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Sodium bromide (NaBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10.0 g (83.2 mmol) of 2-(2-methoxyethoxy)ethanol, 0.13 g (0.83 mmol, 0.01 eq) of TEMPO, and 0.86 g (8.32 mmol, 0.1 eq) of sodium bromide in a mixture of 100 mL of dichloromethane and 20 mL of a saturated aqueous solution of sodium bicarbonate.

-

Oxidation: Cool the vigorously stirred mixture to 0 °C in an ice-water bath. Slowly add 125 mL of a 10-15% aqueous solution of sodium hypochlorite, keeping the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium sulfite. Stir for 15 minutes.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

The crude this compound obtained from the synthesis can be purified by several methods, including liquid-liquid extraction, column chromatography, and crystallization.

Liquid-Liquid Extraction

This method takes advantage of the acidic nature of the carboxylic acid group. The product can be selectively extracted into a basic aqueous solution, leaving non-acidic impurities in the organic phase.

Purification Workflow:

Caption: Liquid-liquid extraction workflow for this compound purification.

Materials:

-

Crude this compound

-

Ethyl acetate or Dichloromethane

-

1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the crude this compound in 100 mL of ethyl acetate or dichloromethane.

-

Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH or saturated NaHCO₃ solution (3 x 50 mL). Combine the aqueous layers.

-

Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl.

-

Back-Extraction: Extract the acidified aqueous solution with ethyl acetate or dichloromethane (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain the purified this compound.

Silica Gel Column Chromatography

For higher purity, column chromatography can be employed. Due to the polar nature of this compound, a polar eluent system is required.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Acetic acid (optional, to suppress tailing)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in the initial eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane or chloroform. A typical gradient could be from 0% to 10% methanol. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the acidic product.

-

Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization

If the purified this compound is a solid at room temperature or can form a solid derivative, crystallization can be an effective final purification step. Finding a suitable solvent or solvent system is key.

-

Single Solvent: A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

-

Two-Solvent System: A two-solvent system can be used where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

For short-chain PEGs, precipitation from a solution in a good solvent (e.g., dichloromethane) by the addition of a poor solvent (e.g., diethyl ether or hexanes) at low temperatures is often effective.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of this compound. Note that yields and purity are dependent on the specific reaction conditions and the efficiency of the purification process.

Table 1: Synthesis of this compound

| Synthesis Method | Starting Material | Key Reagents | Typical Reaction Time | Typical Yield (%) |

| Jones Oxidation | 2-(2-methoxyethoxy)ethanol | CrO₃, H₂SO₄, Acetone | 2-4 hours | 70-85 |

| TEMPO-Catalyzed Oxidation | 2-(2-methoxyethoxy)ethanol | TEMPO, NaOCl, NaBr | 2-4 hours | 80-95 |

Table 2: Purification of this compound

| Purification Method | Typical Solvents/Reagents | Typical Recovery (%) | Typical Purity (%) |

| Liquid-Liquid Extraction | Ethyl acetate/DCM, NaOH/NaHCO₃, HCl | > 90 | > 95 |

| Column Chromatography | Silica gel, DCM/MeOH gradient | 70-90 | > 98 |

| Crystallization/Precipitation | DCM/Diethyl ether or Hexanes | 80-95 | > 99 |

Conclusion

This technical guide has outlined two reliable methods for the synthesis of this compound from 2-(2-methoxyethoxy)ethanol, along with detailed protocols for its purification. The choice of synthesis and purification method will depend on the scale of the reaction, the desired purity, and the available laboratory resources. For a robust and high-yielding synthesis, TEMPO-catalyzed oxidation is often preferred due to its milder reaction conditions. Liquid-liquid extraction provides a straightforward initial purification, which can be followed by column chromatography or crystallization to achieve high purity for demanding applications in drug development and biomedical research.

References

- 1. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jones Oxidation [organic-chemistry.org]

- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 4. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Chemical Properties of m-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of methoxy(polyethylene glycol) acetic acid with two ethylene glycol units (m-PEG2-acid). This bifunctional molecule is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its defined structure, hydrophilicity, and reactive terminal groups. This document details its core physicochemical properties, reactivity, and provides standardized experimental protocols for its characterization and use.

Core Chemical and Physical Properties

This compound, systematically named 3-(2-methoxyethoxy)propanoic acid, is a short-chain polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a terminal carboxylic acid group. The presence of the PEG backbone imparts hydrophilicity, which can enhance the aqueous solubility of molecules to which it is conjugated.

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C6H12O4 | [1][2] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 149577-05-9 | [1] |

| Purity | >96% to >98% | [1][3] |

| Predicted pKa | ~4.28 | [4] |

| Appearance | Liquid or solid powder | [5] |

| Solubility | Soluble in water, aqueous buffers (e.g., PBS), chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether. | [5] |

| Storage (long-term) | -20°C | [3] |

Reactivity and Functionalization

The primary site of reactivity on this compound is the terminal carboxylic acid. This functional group can readily participate in coupling reactions with primary amines to form stable amide bonds. This reaction is a cornerstone of bioconjugation, enabling the covalent attachment of this compound to proteins, peptides, and other amine-containing molecules.

The hydrophilic PEG spacer arm introduced by this compound can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic volume and shielding them from enzymatic degradation and renal clearance.

A common method for activating the carboxylic acid for reaction with amines is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester. This intermediate then efficiently reacts with a primary amine to form a stable amide linkage.[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid terminus can be determined experimentally via potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

Protocol:

-

Prepare a solution of this compound of a known concentration (e.g., 1 mM) in deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the solution in the reaction vessel with a magnetic stir bar and immerse the calibrated pH electrode.

-

If the starting pH is not acidic, adjust to approximately pH 2 with the 0.1 M HCl solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise volumes (e.g., 0.05-0.1 mL increments).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve. This can be more accurately determined by finding the inflection point of the first derivative of the titration curve.[7]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC (RP-HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 or C4 analytical column (e.g., 250 mm x 4.6 mm)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Protocol:

-

Prepare a sample of this compound at a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.

-

Set the column temperature (e.g., 40°C) and the flow rate (e.g., 1.0 mL/min).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample onto the column.

-

Run a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).

-

The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.[8]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.

Sample Preparation:

-

Dissolve 10-50 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9]

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

The spectrum should show characteristic peaks for the methoxy protons (a singlet around 3.3 ppm), the ethylene glycol protons (a multiplet around 3.6 ppm), and the protons adjacent to the carboxylic acid.[10]

-

Integration of the peaks can be used to confirm the ratio of the different proton environments, consistent with the this compound structure.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes a general procedure for conjugating this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

Protocol:

-

Activation of this compound:

-

Dissolve this compound in the Activation Buffer.

-

Add a 2-10 molar excess of EDC and a 2-5 molar excess of NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

-

-

Coupling to Amine:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to deactivate any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.[11]

-

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the key steps in the EDC/NHS-mediated coupling of this compound to an amine-containing molecule.

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound, 149577-05-9 | BroadPharm [broadpharm.com]

- 4. This compound | 149577-05-9 [chemicalbook.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. How to use NMR to analyze Modification PEG? - Blog [shochem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

m-PEG2-acid structure and molecular weight

An In-depth Technical Guide to m-PEG2-acid: Structure, Properties, and Applications

Introduction

Methoxy-polyethylene glycol-acid (this compound), with the IUPAC name 3-(2-methoxyethoxy)propanoic acid, is a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its applications as a hydrophilic linker in bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Structure | 3-(2-methoxyethoxy)propanoic acid | [1] |

| CAS Number | 149577-05-9 | [2][3][4] |

| Molecular Formula | C6H12O4 | [2][3][4] |

| Molecular Weight | 148.16 g/mol | [3][4] |

| Purity | >95% - >98% (typical) | [2][4] |

| Appearance | Colorless to light yellow liquid or solid powder | [5] |

| Solubility | Soluble in DMSO and aqueous media | [6] |

Synthesis of this compound

A primary synthetic route for this compound is the Williamson ether synthesis, followed by hydrolysis.[7] This method involves the reaction of a deprotonated alcohol with an alkyl halide to form an ether. In a typical synthesis, 2-(2-methoxyethoxy)ethanol is deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an ester of a 3-halopropanoic acid, such as ethyl 3-bromopropanoate, via an SN2 mechanism to form an ether linkage. The final step is the hydrolysis of the ester to yield the carboxylic acid.[7]

Applications in Bioconjugation

This compound is primarily used as a hydrophilic linker molecule. Its terminal carboxylic acid can be activated to react with primary amine groups on biomolecules, forming stable amide bonds.[6] The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties.[6] This makes it a valuable tool in the synthesis of complex bioconjugates like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets specific antigens on cancer cells. This compound can be used as a component of a non-cleavable linker in ADCs.[8] The hydrophilic nature of the PEG linker can help to overcome solubility issues associated with hydrophobic drug payloads and can also influence the overall stability and pharmacokinetic profile of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase. This compound can be used to construct these linkers, and its hydrophilic properties can enhance the solubility and cell permeability of the final PROTAC molecule.[10]

Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by coupling to a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

-

Preparation of Reactants:

-

Equilibrate all reagents to room temperature.

-

Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

-

Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

-

-

Activation of this compound:

-

In a reaction vessel, add the this compound solution.

-

Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the solution of the amine-containing molecule.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

(Optional) Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography for proteins or reversed-phase HPLC for small molecules) to remove excess reagents and unreacted starting materials.[]

-

Protocol 2: Characterization of the Conjugate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D2O, Methanol-d4, or DMSO-d6).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Analyze the spectra to confirm the presence of signals corresponding to both the m-PEG2-linker and the conjugated molecule. The disappearance of the amine proton signal and shifts in adjacent proton signals can confirm amide bond formation.[12]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the conjugate in a solvent compatible with the chosen ionization method (e.g., electrospray ionization - ESI).

-

Acquisition: Acquire the mass spectrum of the conjugate.

-

Analysis: The observed molecular weight should correspond to the sum of the molecular weight of the amine-containing molecule and the this compound, minus the mass of water (18.02 g/mol ), confirming successful conjugation.

Conclusion

This compound is a versatile and valuable tool in modern drug development and bioconjugation. Its well-defined structure, featuring a terminal methoxy group and a reactive carboxylic acid, combined with a hydrophilic PEG spacer, provides a balance of properties for creating advanced therapeutics. By improving solubility and offering a means for covalent linkage, this compound facilitates the design and synthesis of next-generation drugs such as ADCs and PROTACs. The experimental protocols provided herein offer a guide for the effective use and characterization of this important chemical entity.

References

- 1. 3-(2-Methoxyethoxy)propanoic acid | C6H12O4 | CID 16718874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 149577-05-9 | BroadPharm [broadpharm.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. mPEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 7. This compound | 149577-05-9 | Benchchem [benchchem.com]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of m-PEG2-acid

For researchers, scientists, and drug development professionals, understanding the behavior of linker molecules in aqueous buffers is paramount for successful bioconjugation, formulation, and therapeutic development. This in-depth technical guide provides a comprehensive overview of the solubility and stability of methoxy-polyethylene glycol-acid (m-PEG2-acid), a commonly utilized bifunctional linker.

This guide addresses the core physicochemical properties of this compound in aqueous systems. While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this resource outlines the critical factors influencing these parameters and provides detailed experimental protocols for their determination. By equipping researchers with the necessary methodologies, this guide facilitates the generation of precise data tailored to specific experimental conditions.

Understanding this compound: Structure and General Properties

This compound, also known as 3-(2-methoxyethoxy)propanoic acid, is a hydrophilic linker molecule featuring a short, discrete polyethylene glycol (PEG) chain, a terminal methoxy group, and a carboxylic acid moiety.[1][2] This structure imparts a desirable balance of hydrophilicity and reactivity. The PEG spacer enhances aqueous solubility, a crucial attribute for reactions and formulations in biological systems.[1][3][4] The terminal carboxylic acid allows for the formation of stable amide bonds with primary amine groups, typically through the use of activating agents like EDC or HATU.[1][2]

Solubility in Aqueous Buffers

The aqueous solubility of this compound is generally considered to be high due to its hydrophilic PEG chain.[1] However, the precise solubility can be significantly influenced by the pH of the buffer system. The carboxylic acid group has a pKa that influences its ionization state and, consequently, its interaction with water.

Factors Influencing Solubility:

-

pH: The solubility of this compound is expected to be substantially higher at neutral to alkaline pH. In these conditions, the carboxylic acid group is deprotonated to its more polar carboxylate form (-COO⁻), which readily interacts with water molecules. At acidic pH, the carboxylic acid remains protonated (-COOH), reducing its polarity and potentially lowering its aqueous solubility.[5]

-

Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can influence the solubility of this compound through mechanisms such as the common ion effect and "salting out" at high concentrations.

-

Temperature: While generally increasing with temperature, the effect on the solubility of this compound is not well-documented and should be determined empirically if temperature is a critical parameter in the intended application.

Quantitative Solubility Data

| Parameter | Expected Impact on Solubility | Rationale |

| pH | High at neutral to basic pH | Deprotonation of the carboxylic acid to the more polar carboxylate form.[5] |

| Buffer Salts | Variable | Can increase or decrease solubility depending on the specific ions and their concentration. |

| Temperature | Likely increases with temperature | General trend for most solid solutes in liquid solvents. |

Experimental Protocol: Determination of Aqueous Solubility

To ascertain the solubility of this compound in a specific aqueous buffer, a saturation shake-flask method followed by quantification is a reliable approach.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., phosphate-buffered saline (PBS), TRIS, HEPES) at the desired pH

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), as PEG has no strong UV chromophore)[6][]

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous buffer.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker.

-

Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) at a controlled temperature. This ensures that the solution is fully saturated.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted supernatant using a pre-validated HPLC-ELSD or HPLC-RID method.

-

Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the buffer by multiplying the determined concentration by the dilution factor.

-

Caption: Workflow for determining the aqueous solubility of this compound.

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is a critical consideration, particularly for applications involving prolonged incubation or storage. The primary degradation pathway for PEG-containing molecules with ester linkages is hydrolysis.[8][9][10] Although this compound itself does not contain ester linkages in its backbone, the stability of the ether linkages and the overall molecule under various stress conditions should be evaluated.

Factors Influencing Stability:

-

pH: Hydrolytic degradation of PEG-related structures can be pH-dependent.[10] Extreme pH conditions (highly acidic or basic) may promote degradation.

-

Temperature: Elevated temperatures can accelerate chemical degradation processes.[8]

-

Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the PEG chain, potentially forming impurities like formaldehyde.[11]

-

Light: Exposure to light, especially UV radiation, can induce photolytic degradation.

Experimental Protocol: Stability Assessment using a Forced Degradation Study

A forced degradation study is an essential tool to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[12][13] This approach helps to identify potential degradation products and establish degradation pathways.

Materials:

-

This compound

-

Aqueous buffer of interest

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled incubator/oven

-

Photostability chamber

-

HPLC system with a stability-indicating method (e.g., HPLC-CAD or HPLC-MS)[14][15]

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the aqueous buffer of interest at a known concentration.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Adjust the pH of an aliquot of the stock solution to an acidic pH (e.g., pH 1-3 with HCl) and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Adjust the pH of another aliquot to a basic pH (e.g., pH 10-12 with NaOH) and incubate at an elevated temperature.

-

Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose an aliquot to light in a photostability chamber according to ICH guidelines.

-

Control Sample: Keep an aliquot of the stock solution at the recommended storage temperature (e.g., 4°C) protected from light.

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze all samples, including the control, using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.[14][15]

-

Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation of this compound under each stress condition over time.

-

If significant degradation is observed, further characterization of the degradation products using techniques like mass spectrometry (MS) can be performed to elucidate the degradation pathway.[16]

-

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

This compound is a valuable bifunctional linker with good inherent aqueous solubility due to its hydrophilic PEG spacer. While quantitative solubility and stability data are not extensively documented, its behavior in aqueous buffers is governed by predictable physicochemical principles, primarily the pH-dependent ionization of its carboxylic acid group. For applications requiring precise knowledge of its solubility and stability limits, the experimental protocols provided in this guide offer a robust framework for generating reliable, application-specific data. By systematically evaluating these parameters, researchers can ensure the successful implementation of this compound in their drug development and bioconjugation workflows, leading to more reproducible and reliable outcomes.

References

- 1. This compound, 149577-05-9 | BroadPharm [broadpharm.com]

- 2. This compound | 149577-05-9 [chemicalbook.com]

- 3. mPEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 8. pharmtech.com [pharmtech.com]

- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of m-PEG2-acid in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and mechanism of methoxy-polyethylene glycol-acid (m-PEG2-acid) in the formation of stable amide bonds. While this compound itself is a substrate, its utility lies in its carboxyl group, which can be activated to react with primary amines. The core of the "mechanism of action" is therefore centered on the chemical strategies used to activate this carboxyl group, most commonly through carbodiimide chemistry.

Introduction to this compound

This compound is a bifunctional molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a terminal carboxylic acid. The PEG linker is hydrophilic and increases the solubility of conjugated molecules in aqueous media.[1] This property is highly valuable in bioconjugation, where this compound is used to link molecules, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2] The formation of a stable amide bond is crucial for these applications, and this is achieved by activating the terminal carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1]

The Core Mechanism: Carbodiimide-Mediated Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally slow.[3] Therefore, a coupling agent is required to activate the carboxylic acid. The most common and efficient method for this, particularly in aqueous environments suitable for biomolecules, involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][5]

The mechanism is a two-step process:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[6][7] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.[4]

-

Formation of a Stable NHS Ester and Amine Coupling: To improve efficiency and prevent hydrolysis, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][7] This semi-stable intermediate then readily reacts with a primary amine from a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS.[6]

Quantitative Data for EDC/NHS Coupling Reactions

The efficiency of amide bond formation is influenced by several factors, including pH, reagent concentrations, and reaction time. The conditions below are typical starting points and may require optimization for specific applications.[5]

| Parameter | Activation Step | Coupling Step | Rationale & Notes |

| Optimal pH | 4.5 - 6.0 | 7.2 - 8.0 | The activation with EDC is most efficient in acidic conditions. The coupling to the primary amine is favored at a slightly basic pH where the amine is deprotonated and thus more nucleophilic. Use of non-amine and non-carboxylate buffers like MES for activation and PBS for coupling is recommended.[5][8] |

| EDC Concentration | 2 - 10 mM | - | A molar excess relative to the carboxyl groups is typically used.[5] For some applications, concentrations up to 100 mM have been used, though lower concentrations (e.g., 5 mM) can be sufficient and may reduce the formation of by-products.[9] |

| NHS/sulfo-NHS Concentration | 5 - 10 mM | - | A higher molar ratio of NHS to EDC can enhance the efficiency of the reaction by favoring the formation of the more stable NHS ester.[5] A common ratio is 2:1 for EDC:NHS.[10] |

| Reaction Time | 15 - 30 minutes | 2 hours to overnight | The activation step is typically rapid. The coupling reaction time can be varied to optimize conjugation efficiency while maintaining the integrity of the biomolecules.[5][11] |

| Temperature | Room Temperature | Room Temperature or 4°C | Lower temperatures can be used during the coupling step to preserve the stability of sensitive biomolecules.[11] |

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of this compound to an amine-containing molecule using EDC/NHS chemistry.

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol is adapted for situations where the amine-containing molecule also has carboxyl groups, to minimize self-polymerization.[11]

Materials:

-

This compound

-

Amine-containing protein (Protein-NH2)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[5]

-

Quenching Solution: 1 M Tris or 1 M hydroxylamine, pH 8.5[2]

-

Desalting column

Procedure:

-

Preparation of Reactants: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare fresh solutions of all reagents immediately before use.

-

Activation of this compound:

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

Coupling to Amine-Containing Protein:

-

Immediately add the activated this compound solution to the Protein-NH2 solution (dissolved in Coupling Buffer). A 20 to 50-fold molar excess of the activated PEG reagent to the protein is a suggested starting point.[7]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

-

-

Quenching the Reaction:

-

Add Quenching Solution to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.[8] Incubate for 15 minutes.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents and byproducts.[7]

-

Protocol 2: One-Pot Conjugation

This method is simpler but may be less suitable for complex biomolecules with multiple functional groups.

Procedure:

-

Dissolve the amine-containing molecule and this compound in Coupling Buffer (e.g., PBS, pH 7.2).

-

Add EDC and NHS to the desired final concentrations.

-

Incubate for 2 hours at room temperature.

-

Quench and purify as described in the two-step protocol.

Mandatory Visualizations

Mechanism of EDC/NHS Mediated Amide Bond Formation

Caption: EDC/NHS reaction mechanism for PEGylation.[7]

Experimental Workflow for this compound Conjugation

References

- 1. This compound, 149577-05-9 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. electrochemsci.org [electrochemsci.org]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

safety and handling guidelines for m-PEG2-acid

An In-depth Technical Guide on the Safety and Handling of m-PEG2-acid

This guide provides comprehensive safety and handling information for this compound (CAS: 149577-05-9) intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and maintaining experimental integrity in the laboratory.

Physicochemical and Structural Data

This compound, also known as 3-(2-methoxyethoxy)propanoic acid, is a hydrophilic PEG linker featuring a terminal carboxylic acid and a methoxy group.[1][2] The carboxylic acid can be reacted with primary amines to form stable amide bonds, making it a versatile tool in bioconjugation and for creating PROTACs.[1][2][3] The PEG spacer enhances the solubility of conjugated molecules in aqueous media.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 149577-05-9 | [2][3][4] |

| Molecular Formula | C6H12O4 | [2][3][4] |

| Molecular Weight | 148.16 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity | >96% - 98% | [2][3][4] |

| Boiling Point | 244.2 ± 20.0 °C (Predicted) | [5] |

| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.28 ± 0.10 (Predicted) |[5] |

Hazard Identification and Toxicology

Based on GHS classifications, this compound is considered an irritant to the skin and respiratory tract and can cause serious eye damage.[5] It is crucial to handle this chemical with appropriate precautions.

Table 2: GHS Hazard Classification for this compound

| Code | Hazard Statement | Hazard Class | Category | Signal Word |

|---|---|---|---|---|

| H315 | Causes skin irritation | Skin corrosion/irritation | 2 | Warning |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation | 1 | Danger |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning |

Data sourced from ChemicalBook.[5]

No components of similar products are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE is recommended to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Required Equipment | Specifications and Rationale |

|---|---|---|

| Eye/Face Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and serious eye damage.[5][6][7] |

| Hand Protection | Chemical-resistant disposable nitrile, neoprene, or butyl rubber gloves | Provides a barrier against skin contact and irritation.[7][8] Gloves should be inspected before use and changed immediately if contaminated.[7][9] |

| Body Protection | Laboratory coat | Should be worn and kept fastened to protect skin and clothing from accidental spills.[7][9] |

| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | Essential to prevent inhalation of vapors or aerosols and avoid respiratory tract irritation.[6][7][9] |

Experimental Protocols and Handling Procedures

A systematic approach to handling this compound is crucial for both safety and experimental success.

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Step-by-Step Handling Protocol

-

Preparation : Before handling, conduct a thorough risk assessment for the planned experiment.[7] Ensure that a safety shower, eyewash station, and other emergency equipment are accessible.[7] Don all required PPE as specified in Table 3.[9]

-

Acclimatization : Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[9]

-

Handling : Conduct all work within a certified chemical fume hood to prevent inhalation of vapors.[7][9] Avoid all direct contact with skin, eyes, and clothing.[6][7]

-

Storage : After use, ensure the container is tightly sealed.[7] Store the compound at -20°C in a dry environment.[2][3]

-

Decontamination : Thoroughly decontaminate the work area and any equipment after handling is complete.[9]

-

Disposal : Collect contaminated items (e.g., gloves, pipette tips) in a sealed, labeled hazardous waste container.[7] Dispose of all chemical waste through a licensed waste disposal contractor in accordance with local regulations.[7]

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately. Medical attention should be sought for all exposure incidents.

First Aid Response Flowchart

The following diagram illustrates the immediate actions to take following an exposure event.

-

Eye Contact : Immediately flush eyes with plenty of water for several minutes as a precaution, removing contact lenses if present and easy to do so.[5][9] Seek immediate medical attention as the substance can cause serious eye damage.[5]

-

Skin Contact : Wash off with soap and plenty of water and remove any contaminated clothing.[9]

-

Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[9]

-

Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[6][9]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions : Evacuate personnel to a safe area and ensure adequate ventilation.[6][10] Avoid breathing vapors and wear full personal protective equipment.[6][10]

-

Environmental Precautions : Prevent the chemical from entering drains or water courses.[6][10]

-

Containment and Cleaning : Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[6][10] Decontaminate the affected surfaces and equipment, and dispose of all contaminated material as hazardous waste according to regulations.[6][10]

References

- 1. This compound | 149577-05-9 [chemicalbook.com]

- 2. This compound, 149577-05-9 | BroadPharm [broadpharm.com]

- 3. mPEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. precisepeg.com [precisepeg.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. hsa.ie [hsa.ie]

- 9. benchchem.com [benchchem.com]

- 10. m-PEG2-Amine|31576-51-9|MSDS [dcchemicals.com]

An In-Depth Technical Guide to CAS Number 149577-05-9: A Core Component in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and supply of the chemical entity associated with CAS number 149577-05-9. Known chemically as 3-(2-Methoxyethoxy)propanoic acid and commonly referred to as m-PEG2-acid, this molecule has emerged as a critical building block in the development of targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound (CAS: 149577-05-9)

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a methoxy-terminated short polyethylene glycol (PEG) chain. This structure imparts desirable physicochemical properties for its application in drug development, particularly in enhancing the solubility and pharmacokinetic profiles of larger molecules.

Physicochemical and Structural Data

| Property | Value | Source |

| Chemical Name | 3-(2-Methoxyethoxy)propanoic acid | [1][2] |

| Synonyms | This compound, mPEG2-COOH, m-dPEG2-acid | [1][3] |

| CAS Number | 149577-05-9 | [1][3] |

| Molecular Formula | C6H12O4 | [1][3] |

| Molecular Weight | 148.16 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 244.2 ± 20.0 °C (Predicted) | [1] |

| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.28 ± 0.10 (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Chemical Reactivity and Role as a Linker

The terminal carboxylic acid group of this compound is the key to its utility as a linker molecule. It can readily react with primary amine groups on other molecules, such as targeting ligands or E3 ligase recruiters, in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to form a stable amide bond.[1][4] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial factor in improving the bioavailability of often large and hydrophobic PROTAC molecules.[4]

Application in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a flexible and hydrophilic linker in the synthesis of these molecules.

Signaling Pathway: The Ubiquitin-Proteasome System

The signaling pathway hijacked by PROTACs is the fundamental cellular process of protein degradation. The following diagram illustrates this mechanism.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following section outlines a representative experimental protocol for the synthesis of a PROTAC using this compound as a linker. This is a generalized procedure, and specific reaction conditions may need to be optimized for different substrates.

Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a target protein ligand containing a primary amine with an E3 ligase ligand-linker conjugate, where the linker is derived from this compound.

Materials:

-

Target protein ligand with a primary amine functional group

-

E3 ligase ligand pre-conjugated to this compound (via its carboxylic acid)

-

Activating agents: HATU and N,N-Diisopropylethylamine (DIPEA) or EDC and N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel and magnetic stirrer

-

Standard workup and purification reagents (e.g., ethyl acetate, brine)

-

Silica gel for column chromatography or preparative HPLC system

Procedure:

-

Activation of the Carboxylic Acid: In a clean, dry reaction vessel, dissolve the E3 ligase ligand-m-PEG2-acid conjugate (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution. Alternatively, use EDC (1.5 equivalents) and NHS (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the linker.

-

Coupling Reaction: To the activated mixture, add the target protein ligand containing a primary amine (1.1 equivalents), dissolved in a minimal amount of anhydrous DMF.

-

Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that begins with design and synthesis and culminates in biological evaluation. The following diagram outlines a typical workflow.

Caption: A typical experimental workflow for PROTAC development.

Suppliers of CAS 149577-05-9

A variety of chemical suppliers offer this compound for research and development purposes. When sourcing this material, it is important to consider purity and the availability of larger quantities if scale-up is anticipated. Some notable suppliers include:

-

BroadPharm[3]

-

ChemicalBook[1]

-

Molport[5]

-

Pharmaffiliates[2]

-

Key Organics[6]

-

Precise PEG[2]

-

Chengdu Hanwei Biotechnology Co., Ltd[7]

Conclusion

This compound (CAS 149577-05-9) is a valuable and versatile tool in the field of drug discovery, particularly for the development of PROTACs. Its defined length, hydrophilicity, and reactive handle make it an attractive choice for researchers aiming to optimize the properties of their targeted protein degraders. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol for its use, and the broader context of its application in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 149577-05-9 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of m-PEG2-acid as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker architectures, polyethylene glycol (PEG)-based linkers have gained prominence. This guide provides a comprehensive technical overview of a specific and widely used PEG linker, m-PEG2-acid (3-(2-methoxyethoxy)propanoic acid), in the context of PROTAC design and function, with a focus on a case study of an IRAK4-degrading PROTAC.

Core Principles of this compound as a PROTAC Linker

The this compound linker possesses a unique combination of properties that make it an attractive component in PROTAC design:

-

Enhanced Solubility: The ethylene glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a crucial factor for drug development, impacting formulation and bioavailability.

-

Optimal Flexibility and Length: The short, flexible nature of the PEG2 chain allows the PROTAC to adopt various conformations, facilitating the formation of a stable and productive ternary complex. The linker must be long enough to bridge the POI and the E3 ligase without steric hindrance, yet not so long as to be entropically unfavorable.

-

Chemical Tractability: The terminal carboxylic acid provides a convenient handle for conjugation to an amine group on either the POI ligand or the E3 ligase ligand through standard amide bond formation, simplifying the synthetic process.

Case Study: An IRAK4-Degrading PROTAC with a PEG2 Linker

A notable example of a PROTAC utilizing a PEG2 linker is compound 9 , a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a key kinase in the innate immune response, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4] Compound 9 effectively induces the degradation of IRAK4 in a concentration- and time-dependent manner in OCI-LY10 and TMD8 cells, which are models for diffuse large B-cell lymphoma.[1]

Quantitative Data for IRAK4-Degrading PROTAC (Compound 9)

While specific DC50 and Dmax values for compound 9 with the this compound linker were not explicitly found in the provided search results, a related IRAK4 PROTAC, also designated as compound 9 in a separate study, which utilizes a VHL E3 ligase ligand, demonstrated a DC50 of 151 nM in peripheral blood mononuclear cells (PBMCs).[5][6] Another IRAK4 degrader, KT-474, which also employs a PEG linker, exhibited a DC50 of 2 nM in OCI-LY10 cells.[7] For the purpose of this guide, we will present a representative table structure for such data.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |

| Compound 9 | IRAK4 | Pomalidomide (CRBN) | OCI-LY10 | Data not available | Data not available | [1] |

| Compound 9 | IRAK4 | Pomalidomide (CRBN) | TMD8 | Data not available | Data not available | [1] |

| Related IRAK4 PROTAC | IRAK4 | VHL Ligand | PBMCs | 151 nM | >95% | [5][6] |

| KT-474 | IRAK4 | CRBN Ligand | OCI-LY10 | 2 nM | >95% | [7] |

Signaling Pathway

IRAK4 is a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are critical for the innate immune response. Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. By degrading IRAK4, compound 9 effectively blocks this entire signaling cascade, thereby reducing inflammation.[4][8][9][10]

Caption: IRAK4 Signaling Pathway and Inhibition by a PROTAC.

Experimental Protocols

Synthesis of IRAK4-degrading PROTAC (Compound 9)

The synthesis of compound 9 involves the coupling of an IRAK4 inhibitor warhead with a pomalidomide-derived CRBN ligand via the this compound linker. A general synthetic scheme is outlined below.[1]

Caption: General Synthesis Workflow for an IRAK4 PROTAC.

Detailed Protocol:

-

Synthesis of the Pomalidomide-Linker Intermediate: Pomalidomide is reacted with a suitable protected bifunctional linker precursor which, after deprotection, yields the pomalidomide derivative with a free carboxylic acid.

-

Synthesis of the IRAK4 Inhibitor with an Amine Handle: The parent IRAK4 inhibitor is functionalized with a primary or secondary amine at a position that does not disrupt its binding to IRAK4.

-

Amide Coupling: The pomalidomide-linker intermediate (1 equivalent) and the amine-functionalized IRAK4 inhibitor (1.1 equivalents) are dissolved in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). A coupling reagent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) are added. The reaction is stirred at room temperature for 4-12 hours and monitored by LC-MS.

-

Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by reverse-phase preparative HPLC to yield the final PROTAC, compound 9.

Western Blotting for IRAK4 Degradation

This protocol is used to quantify the reduction in IRAK4 protein levels following treatment with compound 9.

Materials:

-

OCI-LY10 or TMD8 cells

-

Compound 9 (dissolved in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate OCI-LY10 or TMD8 cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of compound 9 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Denature the protein samples in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the β-actin signal. The percentage of degradation is calculated relative to the vehicle-treated control.

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

The this compound linker is a valuable and versatile tool in the design of effective PROTACs. Its favorable physicochemical properties, including enhanced solubility and optimal flexibility, contribute significantly to the development of potent protein degraders. The case study of the IRAK4-degrading PROTAC, compound 9, highlights the successful application of a PEG2 linker in targeting a key protein in inflammatory signaling pathways. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such molecules, empowering researchers to further explore the potential of PROTACs in drug discovery. The continued exploration and rational design of linkers like this compound will undoubtedly be a cornerstone of future advancements in targeted protein degradation.

References

- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 9. IRAK4 | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

fundamental principles of PEGylation with m-PEG2-acid

An In-depth Technical Guide to the Fundamental Principles of PEGylation with m-PEG2-acid

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2] This bioconjugation technique is a cornerstone in pharmaceutical development, employed to enhance the therapeutic properties of molecules.[3] The primary advantages of PEGylation include improved drug solubility, increased stability against proteolytic degradation, reduced immunogenicity and antigenicity, and an extended circulatory half-life due to reduced renal clearance.[1][3][4] By increasing the hydrodynamic size of the molecule, PEGylation effectively "masks" the therapeutic agent from the host's immune system and slows its filtration by the kidneys.[2][4]

This guide focuses on a specific, short-chain PEGylating agent: this compound. Its defined structure and hydrophilic nature make it a valuable tool, particularly as a linker in more complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Principles of this compound

This compound, systematically named 3-(2-methoxyethoxy)propanoic acid, is a heterobifunctional PEG linker.[5] Its structure consists of a methoxy group (-OCH3) at one terminus, a short two-unit ethylene glycol spacer, and a terminal carboxylic acid (-COOH) group. Each component serves a distinct purpose:

-